molecular formula C21H15N3OS B2978489 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 476641-83-5

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2978489
CAS No.: 476641-83-5
M. Wt: 357.43
InChI Key: CVHCXMJWRPRVRI-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a biphenyl-4-carboxamide derivative featuring a 1,3-thiazole ring substituted at the 4-position with a pyridin-4-yl group. The compound’s structure combines a hydrophobic biphenyl core with a polar heterocyclic system (thiazole and pyridine), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-20(18-8-6-16(7-9-18)15-4-2-1-3-5-15)24-21-23-19(14-26-21)17-10-12-22-13-11-17/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHCXMJWRPRVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring and pyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s ability to modulate enzyme activity and receptor binding contributes to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight logP logSw
Target Compound* 4-(pyridin-4-yl)-1,3-thiazol-2-yl C21H15N3OS 357.42 - -
N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide 1,3-thiazol-2-yl C16H12N2OS 280.35 4.0051 -4.5212
N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide 5-methyl-1,3-thiazol-2-yl C17H14N2OS 294.37 - -
N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide 3-pyridinyl C18H14N2O 274.32 - -
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide Cyclohexyl C19H21NO 279.38 - -

Note: Target compound data inferred from structural analogs. Missing values (-) indicate unavailable evidence.

  • The thiazole ring contributes to moderate lipophilicity (logP ~4.0 in ’s analog), but pyridine substitution may reduce logP slightly. Molecular weights of thiazole-containing analogs range from 280–357 g/mol, aligning with drug-like properties.

Biological Activity

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N4OS
  • Molecular Weight : 302.37 g/mol

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors for specific enzymes such as carbonic anhydrases (CAs) and kinases. For instance, studies have shown that thiazole-based compounds can selectively inhibit CA IX, which is implicated in tumor progression and metastasis .
  • Antitumor Activity : The compound has been evaluated for its potential antitumor effects. Analogous compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related thiazole derivative induced apoptosis in breast cancer cells (MDA-MB-231) with a notable increase in apoptotic markers .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Effect/IC50 Value Cell Line/Target Reference
Carbonic Anhydrase IX InhibitionIC50 10.93–25.06 nMEnzymatic Activity
Antitumor ActivityGI50 25.1 μMMDA-MB-231 (Breast Cancer)
Apoptosis InductionAnnexin V positive increaseMDA-MB-231
Antibacterial Activity80.69% inhibition at 50 μg/mLStaphylococcus aureus

Case Study 1: Antitumor Efficacy

A study focusing on the structural analogs of this compound revealed promising antitumor activity. The compound was tested against several cancer cell lines, showing selective cytotoxicity with GI50 values indicating effective inhibition of cell proliferation. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway.

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of carbonic anhydrases by thiazole derivatives similar to our compound. These studies utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with CA IX. The results indicated a strong binding affinity and selectivity for CA IX over other isoforms, suggesting potential therapeutic applications in cancer treatment.

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